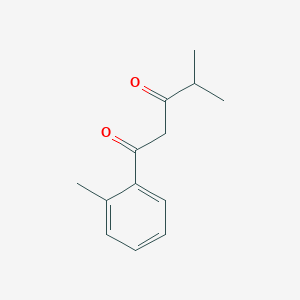
4-Methyl-1-(o-tolyl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(o-tolyl)pentane-1,3-dione is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by the presence of a methyl group and an o-tolyl group attached to a pentane-1,3-dione backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(o-tolyl)pentane-1,3-dione typically involves the condensation of acetylacetone with o-tolualdehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated through distillation or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(o-tolyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Methyl-1-(o-tolyl)pentane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(o-tolyl)pentane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions. It may also participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its structural features allow it to interact with biological macromolecules, potentially affecting enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-1,3-pentanedione: Similar structure but with a phenyl group instead of an o-tolyl group.
1,3-Diphenyl-1,3-propanedione: Contains two phenyl groups attached to a propanedione backbone.
2-Acetyl-1-tetralone: Features a tetralone ring system with an acetyl group.
Uniqueness
4-Methyl-1-(o-tolyl)pentane-1,3-dione is unique due to the presence of both a methyl group and an o-tolyl group, which confer distinct chemical reactivity and physical properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-methyl-1-(2-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C13H16O2/c1-9(2)12(14)8-13(15)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
InChI Key |
RPNOHKWNMGNIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)

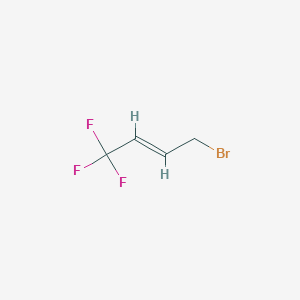
![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
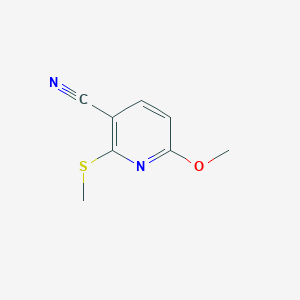
![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)


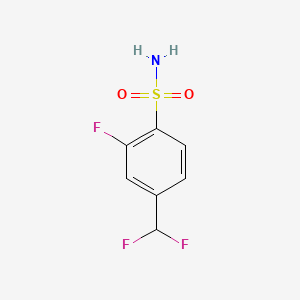
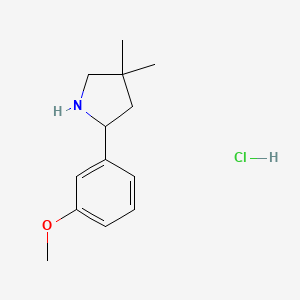
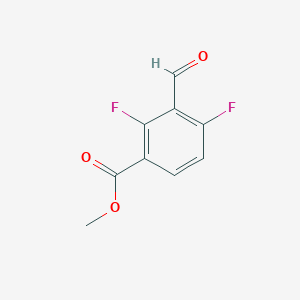
![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)
